molecular formula C16H16O B14299347 2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one CAS No. 120242-27-5

2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B14299347
CAS No.: 120242-27-5
M. Wt: 224.30 g/mol
InChI Key: OCZYNCUGFRDAPL-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two methyl-substituted phenyl groups attached to an ethanone backbone. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-methylbenzene (o-xylene) and 4-methylbenzene (p-xylene) are reacted with ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenyl)acetic acid and 1-(4-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-methylphenyl)-1-(4-methylphenyl)ethanol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)-1-phenylethan-1-one: Similar structure but lacks the methyl group on the second phenyl ring.

    1-(4-Methylphenyl)-2-phenylethan-1-one: Similar structure but lacks the methyl group on the first phenyl ring.

    2-Phenyl-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the methyl group on the second phenyl ring.

Uniqueness

2-(2-Methylphenyl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of two methyl-substituted phenyl groups, which can influence its reactivity and properties. The specific arrangement of these groups can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds.

Properties

CAS No.

120242-27-5

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2-methylphenyl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H16O/c1-12-7-9-14(10-8-12)16(17)11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3

InChI Key

OCZYNCUGFRDAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C

Origin of Product

United States

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